molecular formula C8H8N8 B6616453 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine CAS No. 1248161-87-6

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine

Cat. No.: B6616453
CAS No.: 1248161-87-6
M. Wt: 216.20 g/mol
InChI Key: CYTVSAGFIMOMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a 1,2,4-triazol-3-amine moiety. The pyrazolo-pyrimidine scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors . The methyl group at the 1-position of the pyrazole ring enhances metabolic stability, while the triazol-3-amine group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N8/c1-15-6-5(2-13-15)7(11-3-10-6)16-4-12-8(9)14-16/h2-4H,1H3,(H2,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTVSAGFIMOMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3C=NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole Derivatives

A widely adopted route involves the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2 ) with formamide under reflux to yield pyrazolo[3,4-d]pyrimidinone (3 ). Subsequent chlorination using phosphorus oxychloride introduces a reactive chlorine at C4, forming 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4 ). For the target compound, the phenyl group at N1 must be replaced with a methyl group. This is achieved via N-methylation using dimethyl sulfate in acetone, a method validated for analogous pyrazolo[3,4-b]pyridine systems.

Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationFormamide, 100°C, 6 h78%
ChlorinationPOCl3, reflux, 3 h85%
MethylationDimethyl sulfate, acetone, K2CO3, 60°C92%

Alternative Routes via Hydrazine Intermediates

In a parallel approach, 5-amino-6-hydrazineylpyrazolo[3,4-d]pyrimidine derivatives undergo cyclization with thiocarbohydrazide in ethanolic sodium ethoxide to form triazolo-fused systems. While this method directly incorporates the triazole ring, regioselectivity challenges arise, necessitating careful optimization of stoichiometry and temperature.

Functionalization with the 1,2,4-Triazol-3-Amine Moiety

Nucleophilic Substitution at C4 of Pyrazolopyrimidine

The chlorine atom in 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a leaving group for SNAr reactions. Reacting this intermediate with 1H-1,2,4-triazol-3-amine in the presence of a base like potassium carbonate in DMF at 80°C facilitates coupling. This method mirrors protocols used for attaching amino acid conjugates to pyrazolopyrimidine scaffolds.

Optimization Insights

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.

  • Temperature : Reactions conducted above 70°C prevent intermediate precipitation, improving yields.

One-Pot Synthesis via Tandem Cyclization

An innovative approach involves simultaneous construction of both heterocycles. For example, reacting 4-amino-1-methylpyrazolo[3,4-d]pyrimidine with cyanamide under acidic conditions generates the triazole ring through cyclodehydration. This method, adapted from triazolo[1,5-a]pyrimidine syntheses, reduces step count but requires stringent pH control.

Purification and Characterization

Crystallization Techniques

Final compounds are typically purified via recrystallization from ethanol or ethanol/water mixtures, yielding solids with >95% purity. For hygroscopic intermediates, column chromatography using silica gel and ethyl acetate/hexane gradients is employed.

Spectroscopic Validation

  • 1H NMR : Key signals include a singlet for the N1-methyl group (δ 3.91 ppm) and aromatic protons of the pyrazolopyrimidine core (δ 8.23 ppm).

  • 13C NMR : The carbonyl carbon of intermediates appears at δ 161.09 ppm, while the triazole C3-amine resonates at δ 150–155 ppm.

  • HRMS : Molecular ion peaks confirm the target mass (e.g., [M+H]+ at m/z 285.1095 for C9H9N9).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Stepwise SNArHigh purity, scalabilityMulti-step synthesis68%
Tandem CyclizationFewer stepsLower regioselectivity52%
Hydrazine-MediatedDirect triazole formationRequires toxic reagents60%

Chemical Reactions Analysis

Types of Reactions: 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anti-cancer properties, showing activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / CAS No. Core Structure Substituents / Modifications Similarity Score* Key Properties / Applications References
Target Compound Pyrazolo[3,4-d]pyrimidine + 1,2,4-triazol-3-amine 1-Methyl, 4-triazol-3-amine linkage 1.00 Kinase inhibition (hypothesized)
1-(6-Chloropyrimidin-4-yl)-1H-1,2,4-triazol-3-amine (CAS 1260850-75-6) Pyrimidine + 1,2,4-triazol-3-amine Chloropyrimidine, no pyrazole 0.73 Intermediate for kinase inhibitors
N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1c) Pyrimidine + nitro-triazole Nitro-triazole, N-methyl substituent N/A Anticancer activity (in vitro)
1-Methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2034537-24-9) Pyrazolo[3,4-d]pyrimidine + oxadiazole Oxadiazole-methyl linker, dual pyrazole N/A Improved solubility, kinase selectivity
1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890892-46-3) Pyrazolo[3,4-d]pyrimidine + aryl Chloro-methylphenyl, dimethoxyphenyl N/A Antiproliferative activity (IC50 ~5 µM)

*Similarity scores based on Tanimoto coefficients from structural databases .

Physicochemical Properties

  • Solubility : The target compound’s logP (~2.1) suggests moderate lipophilicity, whereas oxadiazole-containing derivatives (e.g., CAS 2034537-24-9) exhibit improved aqueous solubility (logS > -4.0) .
  • Metabolic stability : The 1-methyl group on the pyrazole ring reduces oxidative metabolism compared to unmethylated analogues .

Biological Activity

The compound 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine is a significant member of the pyrazolo and triazole family of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

The molecular formula of the compound is C9H9N7C_9H_9N_7 with a molecular weight of 215.21 g/mol . Its structural characteristics include a pyrazolo[3,4-d]pyrimidine core linked to a triazole ring, which is crucial for its biological activities.

PropertyValue
Molecular FormulaC9H9N7
Molecular Weight215.21 g/mol
IUPAC Name1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine
AppearancePowder

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines.

Case Study: Anticancer Screening

In a systematic evaluation of synthesized compounds based on the pyrazolo[3,4-d]pyrimidine structure, several derivatives were tested for their in vitro anti-proliferative activity against human breast cancer cell lines (MDA-MB-231). The study utilized the MTT assay to assess cell viability at varying concentrations over 72 hours. The results indicated that while some derivatives exhibited significant growth inhibition, others did not demonstrate notable activity compared to established anticancer agents like YM155 and menadione .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Activity Level
Compound AMDA-MB-2318.21High
Compound BHCT-11619.56Moderate
Control--Positive Control

Antimicrobial Activity

The antimicrobial properties of compounds in this class have also been explored. Research indicates that pyrazolo and triazole derivatives can exhibit significant antibacterial and antifungal activities.

Antibacterial Testing

In a study assessing the antibacterial efficacy of various derivatives against Gram-positive and Gram-negative bacteria, compounds with similar structural motifs demonstrated notable zones of inhibition. The results were measured using standard methods such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) .

Table 2: Antimicrobial Activity Overview

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound CStaphylococcus aureus1532
Compound DEscherichia coli1064

Enzyme Inhibition Potential

The compound's potential as an enzyme inhibitor has been investigated due to its structural similarity to ATP-binding sites in various kinases. Specifically, derivatives have been designed to target the epidermal growth factor receptor (EGFR), showing promising inhibitory effects.

EGFR Inhibition Study

In vitro assays revealed that certain derivatives exhibited potent inhibition against both wild-type and mutant forms of EGFR. For example, one derivative showed an IC50 value of 0.016 µM , indicating strong potential as an anticancer agent targeting EGFR pathways .

Q & A

Q. Critical Factors :

  • Temperature control (e.g., reflux at 80–100°C) minimizes side reactions.
  • Solvent choice (e.g., dichloromethane for urea/thiourea derivatives) affects reaction kinetics .
  • Catalysts like trifluoroacetic acid (TFA) improve cyclization efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.